molecular formula C29H36N6O6S B14606632 L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine CAS No. 60117-23-9

L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine

Cat. No.: B14606632
CAS No.: 60117-23-9
M. Wt: 596.7 g/mol
InChI Key: WZOPWTYRUYVLKW-XWGVYQGASA-N
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Description

L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine is a pentapeptide composed of the amino acids tryptophan, glycine, phenylalanine, and methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity by automating the repetitive steps of activation, coupling, and deprotection.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: The peptide can participate in substitution reactions where one amino acid is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Enzymatic methods or chemical synthesis can facilitate substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Restoration of methionine from its oxidized forms.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, and cellular communication.

Comparison with Similar Compounds

Properties

CAS No.

60117-23-9

Molecular Formula

C29H36N6O6S

Molecular Weight

596.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C29H36N6O6S/c1-42-12-11-23(29(40)41)35-28(39)24(13-18-7-3-2-4-8-18)34-26(37)17-32-25(36)16-33-27(38)21(30)14-19-15-31-22-10-6-5-9-20(19)22/h2-10,15,21,23-24,31H,11-14,16-17,30H2,1H3,(H,32,36)(H,33,38)(H,34,37)(H,35,39)(H,40,41)/t21-,23-,24-/m0/s1

InChI Key

WZOPWTYRUYVLKW-XWGVYQGASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

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